N-(1,3-dihydroxypropan-2-yl)methanesulfonamide
Description
N-(1,3-Dihydroxypropan-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. This structure confers unique physicochemical properties, such as high hydrophilicity due to the diol (glycerol-like) substituent, which may enhance aqueous solubility compared to aromatic sulfonamides.
Properties
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJAQDNGVTSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can be achieved through the reaction of methanesulfonyl chloride with 1,3-dihydroxypropan-2-amine under basic conditions. The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-inflammatory Properties
Research indicates that sulfonamide derivatives can act as effective antagonists for the P2X7 receptor (P2X7R), which is involved in inflammatory processes. Inhibiting P2X7R activity has been linked to therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. A study demonstrated that certain sulfonamide compounds could significantly reduce interleukin-1 beta (IL-1β) secretion, a key marker of inflammation, in experimental models .
1.2 Antidiabetic Effects
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide has shown promise in enhancing glucose uptake in muscle cells, suggesting its potential role as an antidiabetic agent. The compound may facilitate insulin-stimulated glucose transport, which is crucial for managing diabetes .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is vital for optimizing its use in therapy.
2.1 Interaction with P2X7R
The P2X7 receptor plays a significant role in mediating pain and inflammation. Compounds that inhibit this receptor can lead to reduced pain perception and lower inflammatory responses, making them valuable in treating chronic inflammatory diseases .
2.2 Modulation of Glucose Metabolism
In vitro studies have shown that this compound enhances glucose uptake by promoting insulin signaling pathways within muscle cells . This mechanism could be pivotal for developing new diabetes therapies.
In Vivo Studies
A series of in vivo experiments were conducted to evaluate the efficacy of this compound in animal models of inflammation and diabetes:
- Inflammation Model : Mice treated with the compound exhibited significant reductions in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .
- Diabetes Model : In diabetic mice, administration of the compound resulted in improved blood glucose levels and enhanced insulin sensitivity .
Clinical Relevance
The implications of these findings extend to clinical settings where managing chronic inflammation and diabetes is critical. The therapeutic potential of sulfonamide derivatives like this compound suggests a promising avenue for drug development.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-(1,3-dihydroxypropan-2-yl)methanesulfonamide and related sulfonamide derivatives:
Biological Activity
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antidiabetic, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₅H₁₃NO₄S. Its structure consists of a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. The presence of hydroxyl groups enhances its solubility and may contribute to its biological activity.
1. Antidiabetic Activity
Research indicates that this compound can enhance glucose uptake in muscle cells, which is crucial for managing diabetes. The compound appears to activate the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to increased insulin sensitivity and glucose metabolism in L6 myotubes .
2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, potentially through the inhibition of NF-kB signaling pathways. This effect is particularly relevant in autoimmune diseases where inflammation plays a critical role .
3. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate immune responses could also enhance its efficacy in cancer therapy by improving immune surveillance against tumor cells .
Case Studies
-
Diabetes Management
A study involving diabetic mouse models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The results indicated an improvement in insulin sensitivity and glucose tolerance over a treatment period of four weeks. -
Inflammatory Disease Models
In models of chronic inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores in disease progression assessments. This suggests potential utility in conditions such as rheumatoid arthritis or inflammatory bowel disease. -
Cancer Cell Lines
In vitro studies using various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at specific concentrations. Further investigations are needed to elucidate the precise mechanisms involved.
Data Tables
| Biological Activity | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Antidiabetic | PI3K activation | L6 myotubes | Increased glucose uptake; improved insulin sensitivity |
| Anti-inflammatory | NF-kB inhibition | Autoimmune models | Reduced IL-6 and TNF-alpha levels; improved clinical scores |
| Anticancer | Apoptosis induction | Cancer cell lines | Induced cell cycle arrest; reduced cell viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
